molecular formula C13H14N2O2S B14734777 N-(3-aminophenyl)-4-methylbenzenesulfonamide CAS No. 6380-07-0

N-(3-aminophenyl)-4-methylbenzenesulfonamide

Cat. No.: B14734777
CAS No.: 6380-07-0
M. Wt: 262.33 g/mol
InChI Key: GRPZTGBYIGOEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then reduced to the desired product using a reducing agent like iron powder in the presence of hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like iron powder or tin chloride in the presence of hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-aminophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

  • N-(3-aminophenyl)benzamide
  • N-(3-aminophenyl)-2-methylbenzenesulfonamide
  • N-(3-aminophenyl)-4-chlorobenzenesulfonamide

Comparison: N-(3-aminophenyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-(3-aminophenyl)benzamide, the sulfonamide group in this compound provides additional sites for hydrogen bonding and potential interactions with biological targets. The presence of different substituents on the benzene ring in similar compounds can lead to variations in their physical and chemical properties, as well as their biological activities.

Properties

CAS No.

6380-07-0

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(3-aminophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,14H2,1H3

InChI Key

GRPZTGBYIGOEHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.